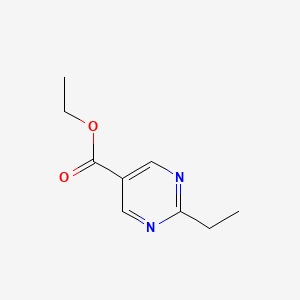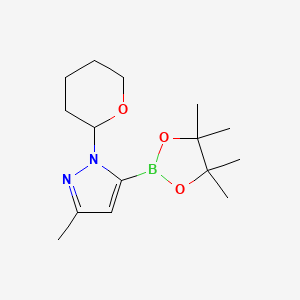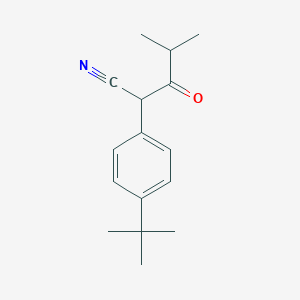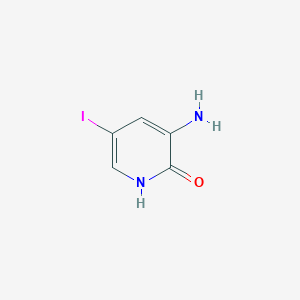
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole
Descripción general
Descripción
“3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole” is a derivative of carbazole, a significant heterocyclic system in natural products and drugs . Carbazoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Aplicaciones Científicas De Investigación
Chiral Intermediate for Rosuvastatin
This compound serves as a key chiral intermediate in the synthesis of the side chain of rosuvastatin , a lipid-lowering drug . The asymmetric synthesis using carbonyl reductases demonstrates high enantioselectivity and yield, making it significant for both academic research and industrial application.
Biocatalysis
The compound is used in biocatalytic processes to achieve high stereoselectivity under mild reaction conditions . This is particularly important in the production of pharmaceuticals where the chirality of molecules can affect drug efficacy.
Enzymatic Synthesis
Enzymatic synthesis involving this compound is highly efficient for producing intermediates used in cholesterol-lowering drugs like atorvastatin and rosuvastatin . The process is environmentally friendly and offers a sustainable alternative to traditional chemical synthesis.
Bioconversion Processes
It is involved in bioconversion processes using immobilized microorganisms, such as Saccharomyces cerevisiae , which can retain effectiveness even after multiple uses . This application is crucial for developing cost-effective and scalable production methods.
Material Science
The compound can act as a monomeric precursor in the synthesis of new carbazole-based materials, which are valuable in various material science applications . These materials have potential uses in electronics, photonics, and as organic semiconductors.
Asymmetric Reduction
It is used in the asymmetric reduction of related compounds to produce chiral synthons necessary for the synthesis of statin drugs . The process emphasizes the importance of chirality in medicinal chemistry.
Cofactor Co-Immobilization
The compound is part of studies involving cofactor co-immobilization strategies to develop self-sufficient biocatalysts . This research is paving the way for more efficient and less costly pharmaceutical production processes.
Pharmaceutical Research
Lastly, it is pivotal in pharmaceutical research for developing new methodologies to synthesize complex molecules with high precision and purity . This has broad implications for the future of drug development and manufacturing.
Propiedades
IUPAC Name |
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN/c1-16(2,3)10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-14/h5,7,9-10,18H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRQRPFXZFMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)






![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)

![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)


